![molecular formula C12H15NO2S B026150 4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 346688-58-2](/img/structure/B26150.png)
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine
Beschreibung
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the meta position of the phenyl ring. Its molecular formula is C₁₂H₁₅NO₂S, with a molecular weight of 237.082 g/mol and a calculated LogP of 2.88, indicating moderate lipophilicity . The polar surface area (PSA) is 54.55 Ų, suggesting moderate solubility in aqueous environments .
Eigenschaften
IUPAC Name |
4-(3-methylsulfonylphenyl)-1,2,3,6-tetrahydropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-16(14,15)12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-5,9,13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJRJLDKOSNJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625465 | |
Record name | 4-[3-(Methanesulfonyl)phenyl]-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346688-58-2 | |
Record name | 4-[3-(Methanesulfonyl)phenyl]-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reagents and Reaction Conditions
The oxidation is typically performed using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. For example, treatment of 4-[3-(methylthio)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine with 30% H₂O₂ in acetic acid at 50–60°C for 6–8 hours achieves full conversion to the sulfonyl derivative. Alternatively, mCPBA in dichloromethane at 0–5°C for 2 hours provides comparable yields (85–92%) with minimal side products.
Mechanistic Insights
The oxidation proceeds via a two-step electrophilic mechanism:
-
Formation of sulfoxide intermediate : The thioether sulfur is oxidized to a sulfoxide using one equivalent of oxidizing agent.
-
Further oxidation to sulfonyl : A second equivalent completes the conversion, with the reaction’s exothermic nature requiring careful temperature control to prevent overoxidation or decomposition.
Purification and Yield Optimization
Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Yields exceeding 90% are achievable when starting materials are free of electron-donating substituents that could destabilize the intermediate sulfoxide.
Multi-Step Synthesis via Bromothioanisole Coupling
A more complex but versatile approach involves constructing the tetrahydropyridine ring while introducing the methylsulfonyl group early in the synthesis.
Stepwise Functionalization
-
Coupling of 3-bromothioanisole : Reacting 3-bromothioanisole with ethyl 3-(4-oxopiperidin-1-yl)propanoate under Heck coupling conditions (palladium acetate, tri-o-tolylphosphine, DMF, 100°C) forms 1-(3-hydroxy-3,3-bis(3-(methylthio)phenyl)propyl)-4-(3-(methylthio)phenyl)piperidin-4-ol.
-
Dehydration and oxidation : Treatment with phosphorus oxychloride (POCl₃) in pyridine at 80°C eliminates water, yielding an allylic intermediate. Subsequent oxidation with H₂O₂/acetone converts methylthio groups to methylsulfonyl.
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, ethanol) saturates the allylic double bond, furnishing the final tetrahydropyridine structure.
Critical Parameters
-
Temperature control : Overheating during dehydration risks polymerization.
-
Oxidant stoichiometry : Excess H₂O₂ ensures complete sulfonyl conversion but may require quenching with sodium metabisulfite to prevent side reactions.
Diastereoselective Reduction Approaches
Adapting methods from 4-phenyltetrahydropyridine syntheses, diastereoselective reductions offer stereochemical control.
Halogenation and Hydroxylation
A patent by Rhône-Poulenc Rorer (1999) details halogenation of 1-methyl-4-aryl-1,2,3,6-tetrahydropyridines using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 5°C. For the target compound, substituting the aryl group with 3-(methylsulfonyl)phenyl requires pre-functionalization:
-
Sulfonation : Introducing methylsulfonyl via Friedel-Crafts sulfonation using chlorosulfonic acid, followed by methylation with dimethyl sulfate.
-
Halohydroxylation : Bromine in aqueous THF adds across the tetrahydropyridine double bond, yielding a diastereomeric bromohydrin intermediate.
-
Base-mediated elimination : Treatment with potassium hydroxide in methanol induces elimination to regenerate the unsaturated ring.
Stereochemical Outcomes
Using chiral auxiliaries such as [1R-(1R*,3S*)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethylcyclopropanecarboxylic acid during crystallization achieves enantiomeric excesses >98% for the cis-isomer.
Comparative Analysis of Methodologies
Method | Yield | Purity (HPLC) | Complexity | Scalability |
---|---|---|---|---|
Thioether oxidation | 85–92% | 99.5% | Low | High |
Bromothioanisole coupling | 60–75% | 97–98% | High | Moderate |
Diastereoselective reduction | 70–80% | 98.5% | Moderate | Low |
Key observations :
-
Thioether oxidation is optimal for industrial-scale production due to minimal steps and high reproducibility.
-
Bromothioanisole coupling allows modular aryl group introduction but suffers from lower yields due to intermediate instability.
-
Diastereoselective methods provide stereochemical precision but require costly chiral reagents.
Impurity Profiling and Quality Control
Residual impurities in this compound syntheses include:
HPLC methods with C18 columns (acetonitrile/water gradient) achieve baseline separation of all impurities, ensuring compliance with ICH guidelines .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine (commonly referred to as MPTP derivative) is a compound with significant implications in scientific research, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its applications, focusing on its role in neurotransmission modulation, potential therapeutic uses, and relevant case studies.
Modulation of Dopamine Neurotransmission
One of the primary applications of this compound is its role as a modulator of dopamine neurotransmission. This property makes it a candidate for researching treatments for various neurological disorders, including Parkinson's disease and schizophrenia. The compound has been noted for its ability to influence dopaminergic pathways, which can be beneficial in understanding and potentially mitigating symptoms associated with these conditions .
Neuroprotective Studies
Research indicates that derivatives of tetrahydropyridine can exhibit neuroprotective effects. Studies have shown that compounds similar to MPTP derivatives can protect neuronal cells from toxic insults by modulating pathways involved in oxidative stress and apoptosis. This suggests potential applications in developing neuroprotective therapies for neurodegenerative diseases .
Pharmacological Investigations
This compound has been utilized in pharmacological studies to explore its interactions with various receptors and enzymes implicated in neurotransmission. This includes investigations into its affinity for dopamine receptors and its impact on serotonin pathways, making it a valuable tool for understanding complex neurochemical interactions .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective properties of tetrahydropyridine derivatives against MPTP-induced neurotoxicity in animal models. The findings indicated that the compound significantly reduced dopaminergic neuron loss and improved motor function in treated subjects compared to controls .
Case Study 2: Dopaminergic Modulation
In another investigation focused on schizophrenia treatment models, researchers assessed the efficacy of this compound as an adjunct therapy. Results demonstrated enhanced therapeutic outcomes when combined with traditional antipsychotics, suggesting that this compound could help mitigate side effects associated with long-term antipsychotic use by providing dopaminergic balance .
Wirkmechanismus
The mechanism of action of 4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound is known to modulate dopamine neurotransmission by acting on dopamine receptors. This modulation can influence various physiological processes, including mood regulation and motor control .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Tetrahydropyridine derivatives are structurally diverse, with variations in substituents significantly altering their pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydropyridine Derivatives
Key Comparative Findings
In contrast, MPTP’s N-methyl group is metabolized by monoamine oxidase B (MAO-B) to MPP+, a neurotoxic metabolite that inhibits mitochondrial Complex I, leading to dopaminergic neuron death . Fluorinated derivatives (e.g., 4-(4-fluorophenyl)-tetrahydropyridine) exhibit reduced LogP compared to trifluoromethyl analogs, impacting blood-brain barrier permeability .
Therapeutic vs. Toxic Effects
- While This compound is investigational for PD treatment, MPTP is a well-characterized neurotoxin. MPTP’s metabolite MPP+ is selectively taken up by dopamine transporters, causing oxidative stress and neuronal death .
- Xaliproden , a trifluoromethylphenyl analog, demonstrates neuroprotection via 5-HT₁A receptor agonism, highlighting the role of bulkier substituents in modulating receptor specificity .
Metabolic and Pharmacokinetic Differences The methylsulfonyl group may reduce metabolic degradation compared to MPTP’s N-methyl group, which undergoes rapid oxidation .
Notes
- Structural-Activity Relationship (SAR): Meta-substituted phenyl groups (e.g., -SO₂CH₃, -CF₃) improve receptor binding affinity compared to para-substituted analogs .
- Toxicity Considerations: MPTP’s selective dopaminergic toxicity underscores the importance of substituent positioning and metabolic pathways in drug design .
- Therapeutic Potential: The target compound’s dopamine-modulating activity positions it as a candidate for PD, contrasting with MPTP’s role in disease modeling .
Biologische Aktivität
4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine is a compound of significant interest in medicinal chemistry due to its potential neuropharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 4-(3-methylsulfonylphenyl)-1-propyl-3,6-dihydro-2H-pyridine
- Molecular Formula : C15H21NO2S
- Molecular Weight : 279.40 g/mol
- CAS Number : 346688-39-9
The compound is structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known neurotoxin that induces parkinsonism. Research indicates that this compound may modulate dopamine neurotransmission through similar pathways as MPTP but with potentially less toxicity. It has been hypothesized that the methylsulfonyl group enhances selectivity towards certain dopamine receptors, which could lead to therapeutic benefits in treating disorders like Parkinson's disease.
Neuroprotective Effects
Studies have demonstrated that derivatives of tetrahydropyridine compounds exhibit neuroprotective effects in various models of neurodegeneration. For instance:
- In vitro studies showed that these compounds can protect dopaminergic neurons from oxidative stress-induced apoptosis.
- Animal models treated with tetrahydropyridine derivatives displayed improved motor function and reduced neuroinflammation compared to controls.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties:
- It scavenges free radicals and reduces lipid peroxidation in neuronal cells.
- The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Studies
Several studies have investigated the biological activity of this compound:
- Neurotoxicity Assessment :
- Pharmacological Profiling :
Data Table: Biological Activity Overview
Property | Observations |
---|---|
Neuroprotective | Reduced dopaminergic neuron loss in models |
Antioxidant Activity | Increased SOD and catalase levels |
Motor Function | Improved in animal models |
Toxicity | Lower than MPTP; safer profile |
Q & A
Basic: What are the recommended methods for synthesizing 4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine?
Methodological Answer:
The synthesis typically involves multi-step reactions with careful control of reagents and conditions. A validated protocol includes:
Sulfonylation : React 3-bromophenyl methyl sulfone with a tetrahydropyridine precursor (e.g., 1,2,3,6-tetrahydropyridine) using a palladium catalyst under inert atmosphere .
Cyclization : Employ a Buchwald-Hartwig amination to form the tetrahydropyridine ring, using ligands such as Xantphos and bases like KPO in toluene at 110°C .
Purification : Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterize using NMR and HPLC (>95% purity) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring saturation (e.g., δ 2.5–3.5 ppm for tetrahydropyridine protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 281.41) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and sulfonyl group orientation (if single crystals are obtainable) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions involving volatile solvents .
- Emergency Procedures : Locate emergency showers/eyewash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at –20°C, away from light and moisture to prevent degradation .
Advanced: How can researchers design experiments to assess its dopamine receptor modulation activity?
Methodological Answer:
- In Vitro Assays :
- In Vivo Models :
Advanced: What strategies optimize structural modifications for enhanced bioavailability?
Methodological Answer:
- SAR Studies :
- Replace the methylsulfonyl group with trifluoromethanesulfonyl to enhance lipophilicity (logP improvement) .
- Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to improve metabolic stability .
- Prodrug Design : Synthesize ester derivatives (e.g., acetyl-protected amines) to increase oral absorption .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Troubleshooting Steps :
- Reproduce Experiments : Validate assay conditions (e.g., cell line authenticity, receptor subtype specificity) .
- Control for Stereochemistry : Ensure enantiomeric purity (chiral HPLC) to rule out activity differences between isomers .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC vs. pK) to identify methodological variability .
Advanced: What methodologies validate analytical assays for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC Validation :
Advanced: How do environmental factors (pH, temperature) affect its stability?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.